molecular formula C12H6Br4O B1471389 2,3,4,6-Tetrabromodiphenyl ether CAS No. 446254-33-7

2,3,4,6-Tetrabromodiphenyl ether

Cat. No. B1471389
CAS RN: 446254-33-7
M. Wt: 485.79 g/mol
InChI Key: YIQYWYZZLOZVRM-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE) that is used as a flame retardant . It is widely used in industries and consumer goods, especially in plastics and electronic products . The molecular formula of 2,3,4,6-Tetrabromodiphenyl ether is C12H6Br4O .


Molecular Structure Analysis

The molecular weight of 2,3,4,6-Tetrabromodiphenyl ether is 485.791 . The IUPAC Standard InChIKey is NHZNRCYNZJADTG-UHFFFAOYSA-N .


Chemical Reactions Analysis

There is a study that reported the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light . This system demonstrated both rapid and complete debromination of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), with an exceedingly large initial pseudo-first-order rate constant of 1.33 min −1 .


Physical And Chemical Properties Analysis

The density of 2,3,4,6-Tetrabromodiphenyl ether is 2.2±0.1 g/cm3 . The boiling point is 416.4±45.0 °C at 760 mmHg . The vapor pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.4±3.0 kJ/mol .

Scientific Research Applications

Flame Retardant

“2,3,4,6-Tetrabromodiphenyl ether” is a type of Polybrominated Diphenyl Ethers (PBDEs), which are a class of organobromine compounds used as flame retardants . They have been used in a wide array of products, including building materials, electronics, furnishings, motor vehicles, airplanes, plastics, polyurethane foams, and textiles .

Chemical Research

The compound is used in chemical research due to its unique structure and properties. It has a molecular weight of 485.791 and its IUPAC Standard InChI is InChI=1S/C12H6Br4O/c13-7-2-1-3-9(4-7)17-12-10(15)5-8(14)6-11(12)16/h1-6H .

Environmental Studies

PBDEs, including “2,3,4,6-Tetrabromodiphenyl ether”, have been the subject of environmental studies due to their potential impact on ecosystems. They are known to bioaccumulate and can pose risks to wildlife and human health .

Toxicological Studies

The compound is used in toxicological studies to understand its effects on human health. For example, the U.S. Environmental Protection Agency (EPA) has conducted a toxicological review of 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), a similar compound .

Developmental Biology Research

Research has been conducted on the effects of PBDEs on the development of organisms. For instance, a study found that 2,2′,4,4′-tetrabromodiphenyl ether (BDE47) disrupted zebrafish development in visual perception and bone formation .

Thermodynamic Property Research

“2,3,4,6-Tetrabromodiphenyl ether” is used in research to study its thermodynamic properties. The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds, including this one .

Mechanism of Action

Target of Action

2,3,4,6-Tetrabromodiphenyl ether primarily targets the retina and the immune system. It has been found to disrupt retina morphologies and related gene expressions of zebrafish larvae . In addition, it can impair macrophage and basophil activities .

Mode of Action

The compound interacts with its targets by modulating the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also interferes with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .

Biochemical Pathways

2,3,4,6-Tetrabromodiphenyl ether affects several biochemical pathways. It modulates the expression of a set of intracellular microRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . It also interferes with the biogenesis of sEVs .

Pharmacokinetics

It is known that the compound has a molecular weight of 485791 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of 2,3,4,6-Tetrabromodiphenyl ether’s action include disruption of retina morphologies and related gene expressions , impairment of macrophage and basophil activities , and modulation of the expression of a set of intracellular microRNAs . It also interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,4,6-Tetrabromodiphenyl ether. For example, it is one of the most widespread environmental brominated flame-retardant congeners detected in the environment and in animal and human tissues . Its presence in the environment can lead to exposure and subsequent effects on various organisms.

Safety and Hazards

2,3,4,6-Tetrabromodiphenyl ether may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research into the environmental impact of PBDEs, including 2,3,4,6-Tetrabromodiphenyl ether, due to their persistence and potential health hazards . Future research directions may include finding more efficient ways to degrade these compounds and mitigate their environmental impact .

properties

IUPAC Name

1,2,3,5-tetrabromo-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-8-6-9(14)12(11(16)10(8)15)17-7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQYWYZZLOZVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879884
Record name BDE-62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446254-33-7
Record name 2,3,4,6-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-62
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8491HCA5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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